

Application Note: Quantification of Chlorfenvinphos using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: **Chlorfenvinphos**

Cat. No.: **B103538**

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Abstract

This application note details a robust and reliable method for the quantification of **Chlorfenvinphos** in environmental samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation through solid-phase extraction, followed by chromatographic separation and quantification. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

Chlorfenvinphos is an organophosphate insecticide used to control a range of pests on crops and in veterinary applications. Due to its potential toxicity and environmental persistence, accurate and sensitive methods for its quantification are essential. While gas chromatography (GC) is a common technique for pesticide analysis, HPLC offers a viable alternative, particularly for compounds that may be thermally labile.^[1] This application note presents a validated HPLC-UV method for the determination of **Chlorfenvinphos**.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction and pre-concentration of **Chlorfenvinphos** from aqueous samples.[1][2] For soil and sediment samples, a solvent extraction followed by an optional cleanup step is recommended.[1][2]

Protocol for Aqueous Samples (SPE):

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Pass 500 mL of the filtered water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- Analyte Elution: Elute the retained **Chlorfenvinphos** from the cartridge with 5 mL of acetonitrile.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

HPLC Conditions

The chromatographic separation is achieved using a C18 reversed-phase column with an isocratic mobile phase.

Parameter	Value
Instrument	HPLC system with UV/Vis Detector
Column	ET Nucleosil C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase	Acetonitrile:Water (50:50, v/v)
Flow Rate	1.0 mL/min[3]
Injection Volume	20 µL[3]
Column Temperature	Ambient
Detection	UV at 203 nm[3]
Retention Time	~17.5 min

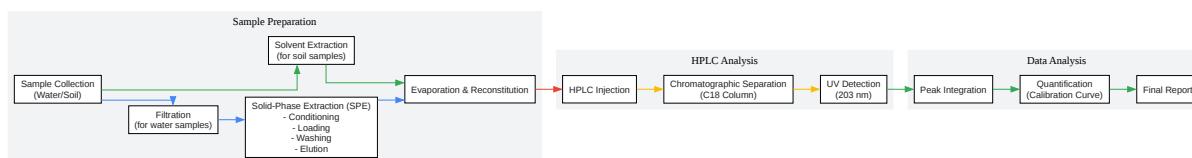
Quantitative Data

The following table summarizes the quantitative data for the analysis of **Chlorfenvinphos** using the described HPLC method.

Parameter	Value	Sample Matrix	Reference
Limit of Detection (LOD)	≈0.025 µg/L	Drinking and Surface Water	[2]
Limit of Detection (LOD)	40 µg/L	Water	[4][5]
Limit of Quantification (LOQ)	Not Reported	-	
Recovery	90.2 ± 2.8%	Soil (organic rich)	[3]
Recovery	92.1 ± 3.4%	Sandy Soil	[3]
Retention Time	17.5 min	-	

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **Chlorfenvinphos** from sample collection to data analysis.



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Caption: Workflow for **Chlorfenvinphos** Quantification by HPLC.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of **Chlorfenvinphos** in environmental samples. The sample preparation protocol using solid-phase extraction is effective for concentrating the analyte and removing interfering matrix components. This method is suitable for routine monitoring and research applications where accurate determination of **Chlorfenvinphos** is required.

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References

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